Enhanced Glucocorticoid Receptor Potency Compared to Dexamethasone
In a study evaluating deacylcortivazol-like pyrazole regioisomers for glucocorticoid receptor (GR) activity, the 4-fluorophenyl substitution at the 2'-position of the pyrazole ring resulted in ligands with >5× greater potency than dexamethasone, a commonly used strong glucocorticoid [1]. This demonstrates that the 4-fluorophenyl moiety is a key determinant for enhanced GR engagement.
| Evidence Dimension | Glucocorticoid receptor cellular potency |
|---|---|
| Target Compound Data | >5× greater potency |
| Comparator Or Baseline | Dexamethasone (baseline potency) |
| Quantified Difference | >5-fold increase |
| Conditions | Cellular assay for GR activity |
Why This Matters
For researchers developing non-steroidal GR modulators, this quantifies a significant potency advantage over a standard clinical comparator, guiding lead optimization and target validation studies.
- [1] Zimmerman, J. A., et al. (2021). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry, 12(2), 203-212. View Source
